N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiophene ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and chromene derivatives, such as:
- N-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid
Uniqueness
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of a thiophene ring and a chromene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-13(19)9-5-6-22-15(9)17-14(20)12-7-10(18)8-3-1-2-4-11(8)21-12/h1-7H,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPHGJRHWJXXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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